

TYA-018 Demonstrates Potent and Selective HDAC6 Inhibition with Promising Cardioprotective Efficacy

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Compound of Interest				
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SOUTH SAN FRANCISCO, Calif. – December 2, 2025 – **TYA-018**, a novel, orally active histone deacetylase 6 (HDAC6) inhibitor, has shown significant promise in preclinical studies for the treatment of cardiovascular diseases, particularly in models of heart failure. Emerging data indicates that **TYA-018** is a highly potent and selective inhibitor of HDAC6, exhibiting comparable or superior efficacy to other known HDAC6 inhibitors in restoring cardiac function and mitigating disease pathology. This comparison guide provides an objective analysis of **TYA-018**'s performance against other HDAC6 inhibitors, supported by experimental data.

Unveiling the Therapeutic Potential of HDAC6 Inhibition in Heart Disease

Histone deacetylase 6 is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein quality control, cell migration, and microtubule dynamics. Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. In the context of heart disease, HDAC6 inhibition has emerged as a promising therapeutic strategy to combat pathological cardiac remodeling, fibrosis, and mitochondrial dysfunction.

TYA-018: A Profile of Potency and Selectivity



TYA-018 has been identified as a potent and highly selective inhibitor of HDAC6. In biochemical assays, TYA-018 demonstrates a half-maximal inhibitory concentration (IC50) of 10 nM for HDAC6.[1] Furthermore, it exhibits remarkable selectivity, with over 2,500-fold greater potency for HDAC6 compared to other zinc-dependent HDACs.[1] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. In cellular assays using induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), TYA-018 effectively inhibits tubulin acetylation with a half-maximal effective concentration (EC50) of 120 nM.[1]

Comparative Efficacy of HDAC6 Inhibitors

To contextualize the efficacy of **TYA-018**, this guide compares its key performance indicators with other well-characterized HDAC6 inhibitors: Tubastatin A, Ricolinostat (ACY-1215), and Nexturastat A.



Inhibitor	HDAC6 IC50 (nM)	Selectivity	Key In Vivo Efficacy in Cardiovascular Models
TYA-018	10[1]	>2500-fold vs. other zinc-dependent HDACs[1]	Reverses cardiac hypertrophy and diastolic dysfunction in mouse models of Heart Failure with Preserved Ejection Fraction (HFpEF).[2] [3][4] Protects heart function in a mouse model of Dilated Cardiomyopathy (DCM).[5]
Tubastatin A	15[6]	>1000-fold vs. most other HDACs (excluding HDAC8)[6]	Protects against atrial fibrillation in a dog model. Reduces cardiac fibrosis and improves function post-myocardial infarction in mice.[7][8]
Ricolinostat (ACY- 1215)	5[3][4]	>10-fold vs. HDAC1/2/3[9]	Reduces infarct size in a rat model of cardiac ischemia- reperfusion injury.[10] [11]
Nexturastat A	5[1][12]	>190-fold vs. other HDACs[13]	In vivo efficacy data in cardiovascular models is not readily available in the public domain. Primarily studied in the context of cancer. [14][15]



In-Depth Look at In Vivo Efficacy

TYA-018 in Heart Failure Models:

Preclinical studies have demonstrated the robust efficacy of **TYA-018** in reversing established heart failure in mouse models. In a model of Heart Failure with Preserved Ejection Fraction (HFpEF), daily oral administration of **TYA-018** (15 mg/kg) led to significant improvements in diastolic function, including normalized isovolumic relaxation time (IVRT), E/e' ratio, and E/A ratio.[1][2] Furthermore, **TYA-018** treatment reduced cardiac hypertrophy and lung congestion, key clinical signs of heart failure.[1][2] Notably, the efficacy of **TYA-018** was found to be comparable to that of the SGLT2 inhibitor empagliflozin, a clinically approved therapy for HFpEF.[4][12] Combination therapy of **TYA-018** and empagliflozin resulted in additive benefits, suggesting a potential for synergistic effects.[4][16]

In a mouse model of Dilated Cardiomyopathy (DCM), **TYA-018** (15 mg/kg, daily oral gavage) protected heart function, improved left ventricular ejection fraction, and extended lifespan.[5]

Tubastatin A in Cardiac Models:

Tubastatin A has also shown cardioprotective effects in various models. In a dog model of atrial fibrillation, in vivo treatment with Tubastatin A protected against electrical remodeling and cellular contractile dysfunction.[8] In a mouse model of myocardial infarction, administration of Tubastatin A reduced cardiac fibrosis and improved cardiac function.[7]

Ricolinostat (ACY-1215) in Cardiac Ischemia-Reperfusion Injury:

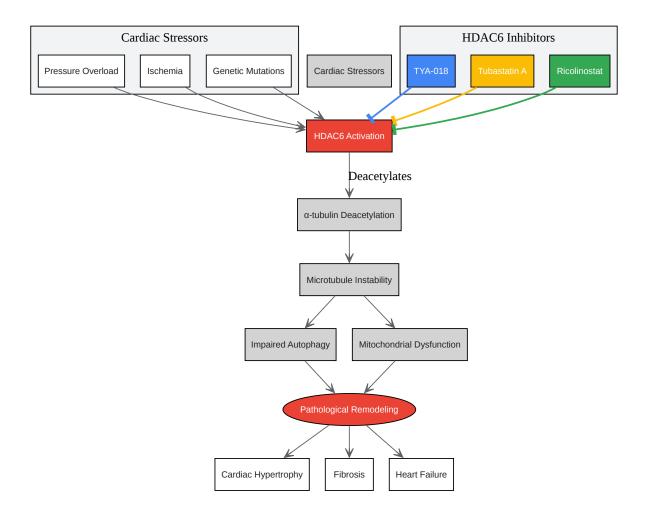
Ricolinostat has been evaluated in a rat model of cardiac ischemia-reperfusion (I/R) injury. Intraperitoneal injection of Ricolinostat (50 mg/kg) before reperfusion significantly reduced the infarct size compared to the vehicle control group.[10][11]

Signaling Pathways and Experimental Workflows

The therapeutic effects of **TYA-018** and other HDAC6 inhibitors are attributed to their ability to modulate key signaling pathways involved in cardiac pathophysiology. Inhibition of HDAC6 leads to the hyperacetylation of its substrates, most notably α -tubulin, which plays a critical role in microtubule stability and intracellular transport. This, in turn, influences processes such as



autophagic flux, mitochondrial function, and gene expression related to fibrosis and hypertrophy.



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Caption: HDAC6 signaling pathway in cardiac pathophysiology and points of intervention by inhibitors.

The experimental workflow for evaluating the in vivo efficacy of HDAC6 inhibitors typically involves the induction of a cardiac disease model in animals, followed by treatment with the compound and subsequent assessment of cardiac function and pathology.



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Caption: General experimental workflow for in vivo evaluation of HDAC6 inhibitors in cardiac disease models.

Detailed Methodologies

In Vitro HDAC6 Inhibition Assay (Fluorogenic)

The inhibitory activity of compounds against HDAC6 is typically determined using a fluorogenic assay. Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate, such as a Boc-Lys(Ac)-AMC, in the presence of varying concentrations of the inhibitor. After a defined incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate. The fluorescence is measured using a microplate reader, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular α-tubulin Acetylation Assay (Western Blot)

To assess the cellular activity of HDAC6 inhibitors, iPSC-CMs or other relevant cell types are treated with different concentrations of the compound for a specified duration. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for acetylated α -tubulin and total α -tubulin (as a loading control), followed by incubation with corresponding secondary antibodies. The protein bands



are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the EC50 for tubulin acetylation.

In Vivo Murine Model of Heart Failure with Preserved Ejection Fraction (HFpEF)

- Animal Model: Male C57BL/6J mice are subjected to a combination of a high-fat diet and moderate transverse aortic constriction (mTAC) to induce a phenotype that mimics human HFpEF.
- Treatment: Once the HFpEF phenotype is established (typically after several weeks), mice are randomized to receive daily oral gavage of either vehicle control, **TYA-018** (e.g., 15 mg/kg), or a comparator compound.
- Functional Assessment: Cardiac function is assessed at baseline and at various time points during the treatment period using non-invasive echocardiography to measure parameters such as ejection fraction, left ventricular mass, and diastolic function (e.g., E/e' ratio, IVRT).
- Terminal Analysis: At the end of the study, mice are euthanized, and hearts and lungs are collected for histological analysis (e.g., Masson's trichrome staining for fibrosis, wheat germ agglutinin staining for cardiomyocyte size) and molecular analysis (e.g., gene expression analysis by qPCR or RNA-sequencing).

In Vivo Murine Model of Dilated Cardiomyopathy (DCM)

- Animal Model: A genetic mouse model, such as the BAG3 cardiac-knockout (BAG3cKO)
 mouse, which develops a DCM phenotype, is often used. Alternatively, DCM can be induced
 by chronic administration of doxorubicin.
- Treatment: Treatment with the HDAC6 inhibitor or vehicle is initiated at a predefined age or disease stage.
- Functional Assessment: Serial echocardiography is performed to monitor changes in left ventricular ejection fraction, chamber dimensions, and other cardiac parameters.
- Survival Analysis: Kaplan-Meier survival curves are generated to assess the impact of the treatment on the lifespan of the animals.



 Histological and Molecular Analysis: Similar to the HFpEF model, hearts are collected at the end of the study for detailed histological and molecular characterization.

Conclusion

TYA-018 stands out as a potent and highly selective HDAC6 inhibitor with compelling preclinical efficacy in relevant models of heart failure. Its ability to reverse key pathological features of both HFpEF and DCM positions it as a promising therapeutic candidate. While other HDAC6 inhibitors like Tubastatin A and Ricolinostat have also demonstrated cardioprotective effects in specific contexts, the comprehensive in vivo data for TYA-018, including direct comparisons with a clinically relevant therapy, provides a strong rationale for its continued development. Further investigation is warranted to fully elucidate the therapeutic potential of TYA-018 in a clinical setting for patients with heart disease.

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